Cas no 725745-08-4 (Dichlorobis(chlorodi-tert-butylphosphine)palladium(II))

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) 化学的及び物理的性質

名前と識別子

-

- Palladium,bis[bis(1,1-dimethylethyl)phosphinous chloride-kP]dichloro- (9CI)

- Dichlorobis(chlorodi-tert-butylphosphine) palladium(II)

- PXPD

- dichlorobis(chlorodi-tert-butylphosphine)palladium(ii)

- ditert-butyl(chloro)phosphane;dichloropalladium

- Dichlorobis(chlorodi-tert-butylphosphine) palladium

- Dichlorobis(chlorodi-tert-butylphosphine)palladium (ii)

- DICHLOROBIS(CHLORODI-TERT-BUTYLPHOSPHINE) PALLADIUM (II)

- dichlorobis(chlorodi-tert-butylphosphine) palladium (ii), AldrichCPR

- Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

-

- MDL: MFCD05662698

- インチ: 1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2

- InChIKey: SBVNVPYALHOWLN-UHFFFAOYSA-L

- ほほえんだ: [Pd](Cl)Cl.ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 536.00800

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 96.2

- トポロジー分子極性表面積: 0

じっけんとくせい

- PSA: 27.18000

- LogP: 9.81720

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H317-H319-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01495-250mg |

Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) |

725745-08-4 | 97% | 250mg |

¥190.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ300-50mg |

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) |

725745-08-4 | 97% | 50mg |

76.0CNY | 2021-07-12 | |

| Chemenu | CM131474-1g |

Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) |

725745-08-4 | 97% | 1g |

$*** | 2023-05-29 | |

| Cooke Chemical | BD3437545-250mg |

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) |

725745-08-4 | 97% | 250mg |

RMB 204.80 | 2025-02-21 | |

| Chemenu | CM131474-5g |

Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) |

725745-08-4 | 97% | 5g |

$823 | 2021-08-05 | |

| Chemenu | CM131474-1g |

Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) |

725745-08-4 | 97% | 1g |

$248 | 2021-08-05 | |

| Alichem | A450000263-1g |

Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) |

725745-08-4 | 97% | 1g |

$278.25 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS009640-100MG |

dichlorobis(chlorodi-tert-butylphosphine) palladium (ii) |

725745-08-4 | 100mg |

¥1908.94 | 2023-11-09 | ||

| eNovation Chemicals LLC | D508371-1g |

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) |

725745-08-4 | 98% | 1g |

$265 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ300-1g |

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) |

725745-08-4 | 97% | 1g |

1071.0CNY | 2021-07-12 |

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) 関連文献

-

2. Book reviews

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)に関する追加情報

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II): A Comprehensive Overview

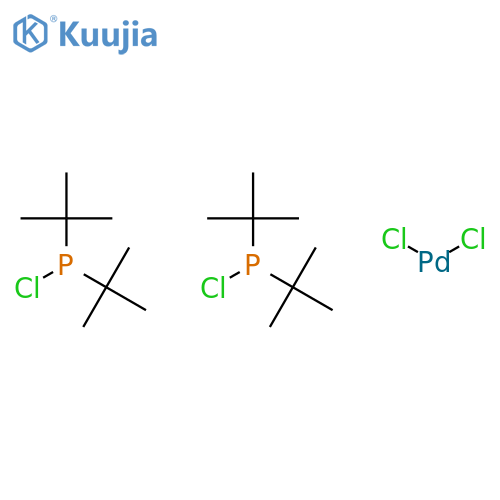

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II), also known by its CAS No 725745-08-4, is a significant compound in the field of organometallic chemistry. This compound has garnered considerable attention due to its unique properties and applications in catalytic processes. The structure of this compound is characterized by a palladium(II) center coordinated with two chlorides and two chlorodi-tert-butylphosphine ligands, which impart it with exceptional stability and reactivity.

The synthesis of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) involves the reaction of palladium chloride with chlorodi-tert-butylphosphine in a controlled environment. The resulting compound exhibits a bright yellow color and is highly soluble in organic solvents, making it ideal for various chemical reactions. Recent studies have highlighted its role as an efficient catalyst in cross-coupling reactions, particularly in the presence of aryl halides and alkenes.

One of the most notable applications of this compound is in the field of organic synthesis. Researchers have demonstrated its ability to facilitate Suzuki-Miyaura couplings, which are crucial for the construction of biaryl compounds. These compounds are widely used in the pharmaceutical industry for drug development. The use of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) as a catalyst has significantly improved the yield and selectivity of these reactions, making it a preferred choice among chemists.

In addition to its catalytic applications, this compound has also found utility in homogeneous catalysis for hydrogenation reactions. Its ability to activate hydrogen under mild conditions has made it a valuable tool in the synthesis of complex organic molecules. Recent advancements have shown that by modifying the ligands attached to the palladium center, the selectivity and activity of the catalyst can be further enhanced.

The stability of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) under various reaction conditions is another factor that contributes to its widespread use. Unlike some other palladium catalysts, this compound remains stable even when exposed to air and moisture, which simplifies its handling and storage.

From an environmental standpoint, the use of this compound aligns with the principles of green chemistry due to its high efficiency and reduced waste generation during reactions. Its ability to operate under mild conditions also minimizes energy consumption, making it an eco-friendly alternative to traditional catalysts.

In conclusion, Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) stands out as a versatile and efficient catalyst with a wide range of applications in organic synthesis and catalytic processes. Its unique properties, combined with recent advancements in its application techniques, ensure that it will continue to play a pivotal role in both academic research and industrial chemical production.

725745-08-4 (Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)) 関連製品

- 864841-47-4(N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide)

- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)

- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)

- 2137986-94-6(2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one)

- 162791-23-3(11-Azaartemisinin)

- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)

- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)

- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)

- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)